(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.: 23661-28-1
VCID: VC21181936
InChI: InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3
SMILES: CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H24O9S
Molecular Weight: 440.5 g/mol

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.: 23661-28-1

Cat. No.: VC21181936

Molecular Formula: C20H24O9S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate - 23661-28-1

Specification

CAS No. 23661-28-1
Molecular Formula C20H24O9S
Molecular Weight 440.5 g/mol
IUPAC Name (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate
Standard InChI InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3
Standard InChI Key JCKOUAWEMPKIAT-OBKDMQGPSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate, reflects its tetracyclic pyranose structure. The hexopyranose ring adopts a 4C1^4C_1 chair conformation, stabilized by intramolecular hydrogen bonding and steric effects from the acetyl groups. Key structural features include:

  • Anomeric center: The sulfur atom at position 1 (C1) forms a thioglycosidic bond with a phenyl group, replacing the traditional oxygen atom in glycosides .

  • Acetyl protection: Hydroxyl groups at positions 2, 3, 4, and 6 are acetylated (-OAc\text{-OAc}), enhancing the molecule’s lipophilicity and resistance to hydrolysis.

  • Stereochemistry: The absolute configuration at carbons 2, 3, 4, 5, and 6 follows the R, R, S, R, S sequence, critical for its biological recognition and synthetic utility .

The SMILES string CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C\text{CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C} encodes this stereochemical arrangement .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formula$$ C_{20}H_{24}O_{9}S

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